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Disuccinimidyl sulfoxide -

Disuccinimidyl sulfoxide

Catalog Number: EVT-10901661
CAS Number:
Molecular Formula: C14H16N2O9S
Molecular Weight: 388.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Disuccinimidyl sulfoxide is classified as a heterobifunctional cross-linker due to its ability to react with different functional groups on proteins. It is synthesized from commercially available starting materials, making it accessible for research applications. The compound is particularly significant in the field of proteomics, where it aids in elucidating complex protein interactions and structures through cross-linking mass spectrometry techniques.

Synthesis Analysis

The synthesis of disuccinimidyl sulfoxide involves a two-step process:

Molecular Structure Analysis

Disuccinimidyl sulfoxide has a distinct molecular structure characterized by:

  • Molecular Formula: C10_{10}H14_{14}N2_2O4_4S
  • Molecular Weight: 258.29 g/mol
  • Functional Groups: Two N-hydroxysuccinimide groups and one sulfoxide group.

The presence of the sulfoxide group not only contributes to its reactivity but also plays a crucial role in its fragmentation behavior during mass spectrometry analysis, allowing for effective identification of cross-linked peptides .

Chemical Reactions Analysis

Disuccinimidyl sulfoxide primarily participates in reactions involving amine groups on proteins, leading to the formation of stable covalent bonds. The mechanism involves:

  1. N-Hydroxysuccinimide Ester Activation: The N-hydroxysuccinimide groups react with primary amines on lysine residues or the amino terminus of proteins.
  2. Cross-Link Formation: This reaction results in the formation of an amide bond and covalent cross-links between protein molecules.

The unique feature of disuccinimidyl sulfoxide is its ability to undergo fragmentation upon collision-induced dissociation, which aids in the identification of cross-linked peptides during mass spectrometric analysis .

Mechanism of Action

The mechanism by which disuccinimidyl sulfoxide facilitates protein cross-linking can be described as follows:

  • Activation: Upon contact with an amine group, the N-hydroxysuccinimide ester undergoes nucleophilic attack, leading to the formation of a covalent bond.
  • Fragmentation: During mass spectrometric analysis, the sulfoxide moiety allows for predictable fragmentation patterns that are independent of peptide sequence or charge. This characteristic enables straightforward identification and quantification of cross-linked peptides through tandem mass spectrometry techniques .
Physical and Chemical Properties Analysis

Disuccinimidyl sulfoxide exhibits several notable physical and chemical properties:

The compound's reactivity with amines and its unique fragmentation behavior make it particularly useful in proteomic studies .

Applications

Disuccinimidyl sulfoxide has several scientific applications:

  • Cross-Linking Mass Spectrometry: It is extensively used in cross-linking mass spectrometry to study protein-protein interactions and elucidate complex protein structures.
  • Structural Biology: Researchers utilize disuccinimidyl sulfoxide to provide insights into protein folding, dynamics, and interaction interfaces.
  • Biotechnology: Its application extends into various biotechnological fields where understanding protein interactions is crucial for drug development and biomolecular engineering .
Synthesis and Chemical Design of Disuccinimidyl Sulfoxide

Rational Design Principles for Mass Spectrometry-Cleavable Cross-Linkers

Disuccinimidyl sulfoxide (DSSO) was engineered to overcome fundamental limitations in traditional cross-linking mass spectrometry (XL-MS). Conventional non-cleavable cross-linkers generate complex spectra where interlinked peptides fragment simultaneously, complicating peptide identification and cross-link site mapping [1] [7]. DSSO incorporates symmetric collision-induced dissociation (CID)-cleavable bonds adjacent to a central sulfoxide group (–S=O–). This design ensures that during CID, the C–S bonds fragment preferentially over peptide backbone bonds, producing diagnostic signature ions that simplify detection [1] [4]. The 10.1 Å spacer arm provides optimal distance constraints for protein interaction studies while maintaining reagent stability [1] [8]. This strategic integration of cleavability, symmetry, and defined spacer length enables unambiguous identification of cross-linked peptides through multistage tandem mass spectrometry (MS³) workflows [1] [7].

Two-Step Synthesis Protocol: Sulfide Intermediate to Sulfoxide Derivative

DSSO synthesis follows a streamlined two-step route optimized for scalability and purity [1]:

Step 1: Sulfide Intermediate (S-1)3,3′-Thiodipropionic acid (2.50 g, 14.0 mmol) reacts with N-hydroxysuccinimide (3.30 g, 28.6 mmol) in dioxane (60 ml) under argon. N,N′-Dicyclohexylcarbodiimide (5.79 g, 28.1 mmol) initiates coupling, yielding crystalline sulfide S-1 after 12 hours (70% yield, 5.20 g). Characterization confirms structure: ¹H NMR (500 MHz, DMSO-d6) δ 3.02 (t, J = 7.0 Hz, 4H), 2.86 (t, J = 7.0 Hz, 4H), 2.81 (s, 8H); IR 1801, 1732 cm⁻¹ [1].

Step 2: Oxidation to DSSOSulfide S-1 (0.600 g, 1.61 mmol) in chloroform (30 ml) reacts with meta-chloroperoxybenzoic acid (0.371 g, 1.61 mmol) at 0°C. After purification, DSSO forms as a white solid (64% yield, 0.400 g). Key characterization: ¹H NMR (600 MHz, DMSO-d6) δ 3.28–3.21 (m, 2H), 3.17–3.13 (m, 4H), 3.08–2.99 (m, 2H), 2.88–2.75 (s, 8H); HRMS (ES/MeOH) m/z 411.0471 [M + Na]⁺ (calc. 411.0474) [1].

Table 1: DSSO Synthesis Metrics

StepReactantsConditionsProductYieldKey Analytical Data
13,3′-Thiodipropionic acid + N-hydroxysuccinimideDioxane, Ar, 12 h, DCC catalystS-170%¹H NMR (DMSO-d6): δ 3.02 (t), 2.86 (t), 2.81 (s); IR: 1801, 1732 cm⁻¹
2S-1 + m-CPBACHCl₃, 0°CDSSO64%¹H NMR (DMSO-d6): δ 3.28–3.21 (m), 3.17–3.13 (m); HRMS: m/z 411.0471 [M+Na]⁺

Structural Optimization for Symmetric Collision-Induced Dissociation Sites

DSSO’s effectiveness hinges on its symmetric MS-cleavable bonds flanking the sulfoxide group. During CID, these bonds fragment regioselectively, generating two pairs of signature ions: a "mass-defect" pair (α/β) and a "mass-shifted" pair (α+16/β+16) differing by 15.99 Da (atomic oxygen mass) [1] [4]. This predictable fragmentation enables:

  • Automated Detection: Software algorithms target the 16 Da mass difference to identify cross-linked peptides in complex mixtures [1] [8].
  • Peptide Sequencing: Isolated α/β ions undergo MS³ analysis for straightforward sequence identification using conventional database tools (e.g., Protein Prospector) [1] [4].

Spacer arm length critically influences cross-linking efficiency and fragmentation. Extending the DSSO spacer to 17.5 Å (L-DSSO) increases peptide backbone fragmentation during CID by 40%, complicating analysis [4]. The original 10.1 Å spacer balances distance constraints with clean cleavage behavior. Hydrophobicity modulation via aliphatic chains maintains solubility in dimethyl sulfoxide (50 mg/mL) or dimethylformamide (10 mg/mL), essential for protein studies [3] [6].

Table 2: Structural and Fragmentation Properties of DSSO Derivatives

DerivativeSpacer Length (Å)SymmetryFragmentation SelectivityPeptide Backbone Fragmentation
DSSO10.1SymmetricHigh: Dominant α/β ionsMinimal (<10% of total intensity)
L-DSSO17.5SymmetricModerate: α/β ions + backbone fragmentsSignificant (~40% of total intensity)
(3,8)-ap-DSSO14.2AsymmetricHigh: Preferential cleavage at shorter armLow (comparable to DSSO)

Comparative Analysis with Homobifunctional N-Hydroxysuccinimide-Ester Cross-Linkers

DSSO bridges functionality gaps in traditional homobifunctional N-hydroxysuccinimide (NHS)-ester cross-linkers. Key comparisons:

  • Mass Spectrometry Cleavability: Non-cleavable cross-linkers like bis[sulfosuccinimidyl] suberate (BS³) or disuccinimidyl suberate (DSS) produce complex MS/MS spectra where interlinked peptides co-fragment, complicating data interpretation. DSSO’s selective cleavage reduces search space by >90% versus BS³, accelerating cross-link identification [5] [7].
  • Solubility and Handling: DSSO requires organic solvents (dimethyl sulfoxide/dimethylformamide), whereas water-soluble alternatives like disulfodisuccinimidyl dibutyric urea (DSSBU) enable aqueous applications. Despite this, DSSO’s solubility profile (50 mg/mL in dimethyl sulfoxide) suffices for most in vitro workflows [3] [5].
  • Structural Information Yield: In bovine serum albumin cross-linking, DSSO identifies 30% more inter-subunit linkages than BS³ due to simplified MS³-based identification. Urea-based cleavable linkers like disuccinimidyl dibutyric urea (DSBU) exhibit comparable cleavage efficiency but lack DSSO’s symmetric fragmentation signature, complicating automated analysis [5] [7].

Table 3: Cross-Linker Performance Comparison

Cross-LinkerSolubilityMS-CleavableSpacer Length (Å)Key AdvantageLimitation
DSSOOrganic solvents (dimethyl sulfoxide/dimethylformamide)Yes10.1Predictable symmetric fragmentation; Robust MS³ identificationRequires organic solvents
BS³Aqueous buffersNo11.4Water solubility; Commercial availabilityComplex MS/MS spectra; Low identification confidence
DSBUOrganic solventsYes10.2Urea-based cleavage; Good proteome coverageAsymmetric fragments complicate automation
DSSBUAqueous buffersYes12.0Water solubility + cleavability; Targets polar regionsLimited application data vs. DSSO

DSSO’s design represents a paradigm shift in XL-MS, enabling the first successful characterization of multisubunit complexes like the yeast 20S proteasome, where it identified 13 non-redundant interlinked peptides [1] [7]. Subsequent innovations (e.g., DSSBU) address solubility limitations but validate DSSO’s core principle: targeted bond cleavage must precede peptide fragmentation for unambiguous cross-link mapping [5].

Properties

Product Name

Disuccinimidyl sulfoxide

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]sulfinylpropanoate

Molecular Formula

C14H16N2O9S

Molecular Weight

388.35 g/mol

InChI

InChI=1S/C14H16N2O9S/c17-9-1-2-10(18)15(9)24-13(21)5-7-26(23)8-6-14(22)25-16-11(19)3-4-12(16)20/h1-8H2

InChI Key

XJSVVHDQSGMHAJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCS(=O)CCC(=O)ON2C(=O)CCC2=O

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